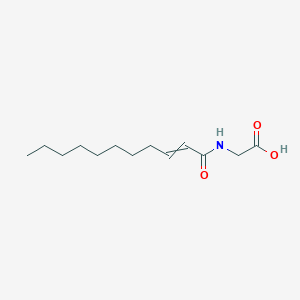
N-Undec-2-enoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Undec-2-enoylglycine is a chemical compound with the molecular formula C13H23NO3. It is also known as undecylenoyl glycine. This compound is characterized by the presence of an unsaturated fatty acid chain attached to a glycine molecule. It has applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Undec-2-enoylglycine can be synthesized through the reaction of undecylenic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of undecylenic acid and the amino group of glycine. The reaction is carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Undec-2-enoylglycine undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-Undec-2-enoylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
Mechanism of Action
The mechanism of action of N-Undec-2-enoylglycine involves its interaction with cellular membranes. The unsaturated fatty acid chain can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the glycine moiety can interact with proteins and enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Undecylenic acid: Shares the same fatty acid chain but lacks the glycine moiety.
Undecylenoyl phenylalanine: Similar structure but with phenylalanine instead of glycine.
Undecenoic acid: Another unsaturated fatty acid with similar properties.
Uniqueness: N-Undec-2-enoylglycine is unique due to the presence of both an unsaturated fatty acid chain and a glycine moiety. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
Properties
CAS No. |
192067-84-8 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(undec-2-enoylamino)acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h9-10H,2-8,11H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
LGTBSXHYVAETTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


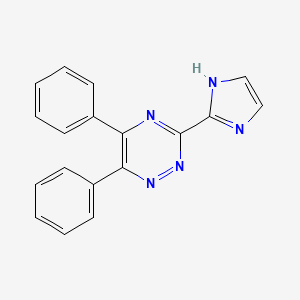
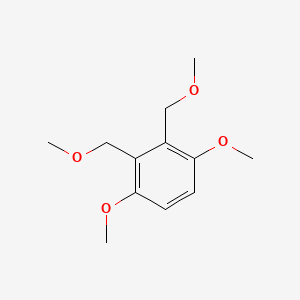
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
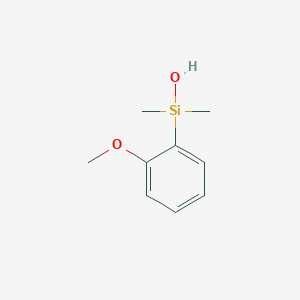
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

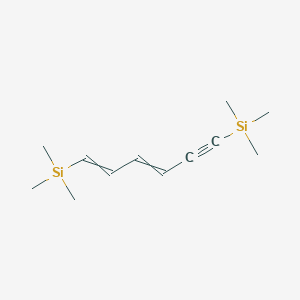
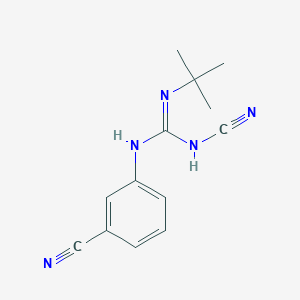

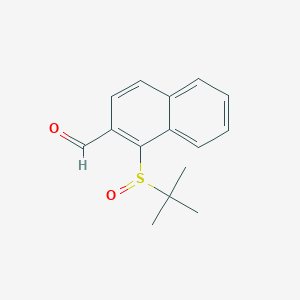
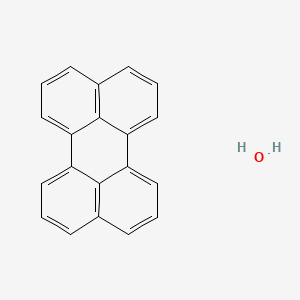
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
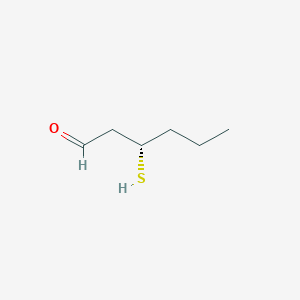
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
